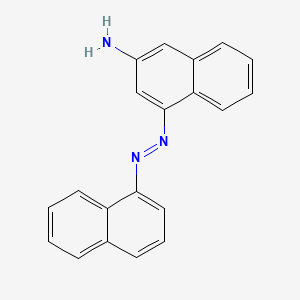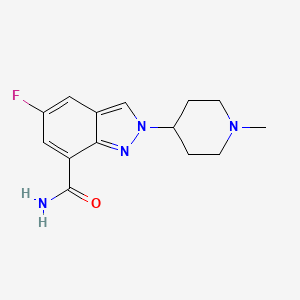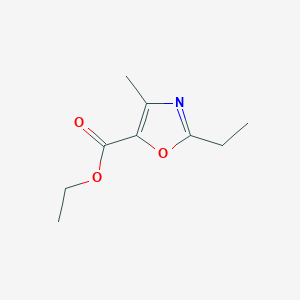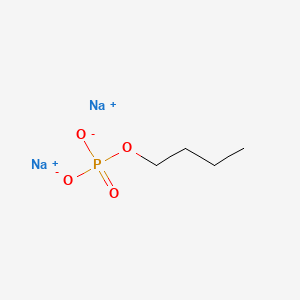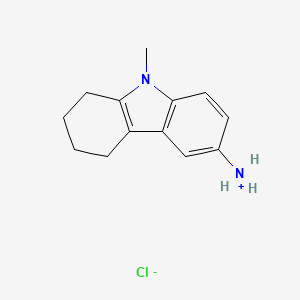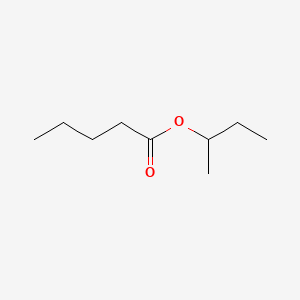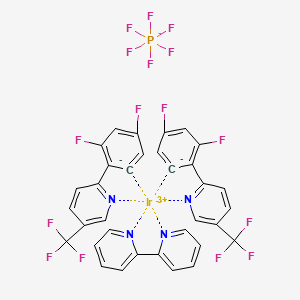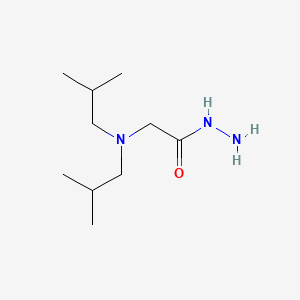
Glycine, N,N-diisobutyl-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-diisobutyl-, hydrazide: is a chemical compound with the molecular formula C₁₀H₂₃N₃O It is a derivative of glycine, where the amino group is substituted with two isobutyl groups and the carboxyl group is converted to a hydrazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-diisobutyl-, hydrazide typically involves the reaction of glycine with isobutylamine to form N,N-diisobutylglycine, followed by the conversion of the carboxyl group to a hydrazide. This can be achieved through the following steps:
Formation of N,N-diisobutylglycine: Glycine reacts with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N,N-diisobutylglycine.
Conversion to Hydrazide: The carboxyl group of N,N-diisobutylglycine is then converted to a hydrazide using hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N,N-diisobutyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Azides or other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Glycine, N,N-diisobutyl-, hydrazide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Glycine, N,N-diisobutyl-, hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme function or altering receptor signaling pathways.
Comparaison Avec Des Composés Similaires
N,N-Diisobutylglycine: Similar structure but lacks the hydrazide group.
Hydrazide Derivatives: Compounds with similar hydrazide functionality but different substituents on the nitrogen atoms.
Uniqueness: Glycine, N,N-diisobutyl-, hydrazide is unique due to the presence of both isobutyl groups and the hydrazide functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2644-37-3 |
|---|---|
Formule moléculaire |
C10H23N3O |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2-[bis(2-methylpropyl)amino]acetohydrazide |
InChI |
InChI=1S/C10H23N3O/c1-8(2)5-13(6-9(3)4)7-10(14)12-11/h8-9H,5-7,11H2,1-4H3,(H,12,14) |
Clé InChI |
OFJSNTDWKDOLCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


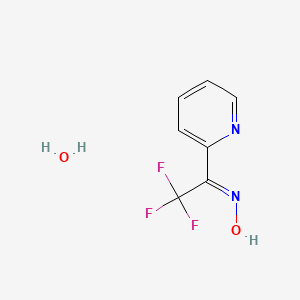

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
